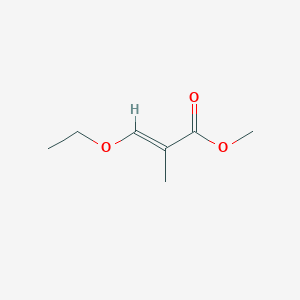
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction of methanol and ethyl acetoacetate. This compound is characterized by its ethoxy and methyl groups attached to a propenoate backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COCH2COOCH2CH3+CH3OH→CH3COCH2COOCH3+CH3CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. These methods allow for large-scale production with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Acts as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl (2E)-3-ethoxy-2-methylprop-2-enoate involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in, such as nucleophilic attack on the carbonyl carbon.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-3-methoxy-2-methylprop-2-enoate
- Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate
- Methyl (2E)-3-ethoxy-2-ethylprop-2-enoate
Uniqueness
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate is unique due to its specific combination of ethoxy and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications where specific functional group interactions are required.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (E)-3-ethoxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ |
Clave InChI |
RKFXXSSAWMKITB-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C(\C)/C(=O)OC |
SMILES canónico |
CCOC=C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


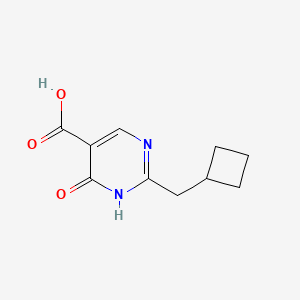
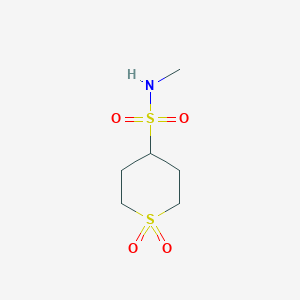
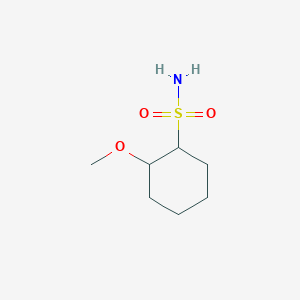

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
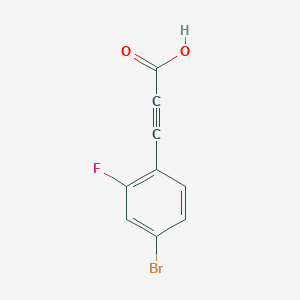
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
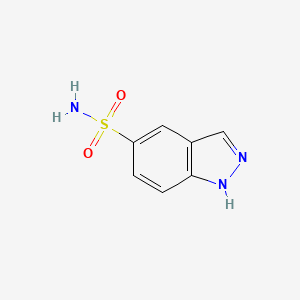
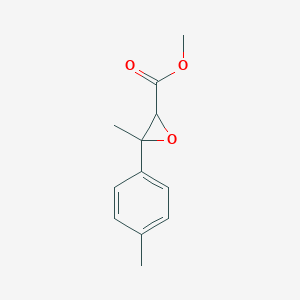

![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
